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Compound of Interest

Compound Name: UNC7145

Cat. No.: B10860592 Get Quote

Notice of Correction: Initial analysis based on the query "UNC7145 as a dual Mps1/Lck

inhibitor" has revealed a fundamental inaccuracy. Publicly available data from chemical

suppliers and research portals indicate that UNC7145 is an inactive negative control

compound. Its structurally related counterpart, UNC6934, is a potent and selective chemical

probe that antagonizes the NSD2-PWWP1 domain, a component of the histone methylation

machinery. Neither compound has been characterized as an inhibitor of Monopolar spindle 1

(Mps1) or Lymphocyte-specific protein tyrosine kinase (Lck).

Therefore, this document proceeds not as a guide to UNC7145, but as a technical whitepaper

on the conceptual framework of dual Mps1 and Lck inhibition, as requested. It is intended for

researchers, scientists, and drug development professionals interested in the underlying

biology of these two critical kinases and the methodologies required to identify and

characterize dual-target inhibitors.

Introduction to Mps1 and Lck as Therapeutic
Targets
Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a master regulator of the spindle

assembly checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures

the accurate segregation of chromosomes during mitosis.[2][3] By preventing premature entry

into anaphase, Mps1 allows time for correcting improper microtubule attachments to

kinetochores.[4] Its overexpression in various cancers and its essential role in maintaining

chromosomal stability make it a compelling target for antineoplastic therapies.[5] Inhibition of
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Mps1 overrides the SAC, leading to catastrophic chromosome missegregation and subsequent

apoptosis in cancer cells.[5][6]

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the Src

family, primarily expressed in T-cells and NK cells.[7][8] It is a pivotal initiator of the T-cell

receptor (TCR) signaling cascade.[8][9] Upon TCR engagement, Lck phosphorylates key

downstream targets, including ZAP-70, leading to the activation of multiple signaling pathways

that govern T-cell activation, proliferation, and differentiation.[7][9] Dysregulation of Lck activity

is implicated in autoimmune diseases and T-cell leukemias, making it an attractive target for

immunomodulatory and anticancer drugs.[10][11]

A hypothetical dual inhibitor of Mps1 and Lck could offer a unique therapeutic strategy,

combining direct cytotoxic effects on proliferating cancer cells (via Mps1 inhibition) with

modulation of the immune response (via Lck inhibition).

Quantitative Data on Selective Mps1 Inhibitors
While no dual Mps1/Lck inhibitors were identified, a range of potent and selective Mps1

inhibitors have been developed. The data below serves as a reference for the potencies that

can be achieved for this kinase.

Compound Target Assay Type IC50 (nM) Ki (nM) Reference

BAY 1161909 Mps1 Kinase Assay < 1 - [12][13]

BAY 1217389 Mps1 Kinase Assay < 10 - [12][13]

BOS172722 Mps1 Kinase Assay 11 0.11 [12]

Mps1-IN-6 Mps1 Kinase Assay 6.4 - [12]

MPI-0479605 Mps1 Kinase Assay 1.8 - [12]

AZ3146 Mps1 Kinase Assay ~35 - [12]

CC-671 Mps1/CLK2 Kinase Assay 5 (Mps1) - [12]

Mps1-IN-1 Mps1 Lanthascreen 5 - [5][14]

Mps1-IN-2 Mps1 Lanthascreen 12 - [5][14]
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Signaling Pathways and Visualization
Mps1 and the Spindle Assembly Checkpoint (SAC)
Mps1 is recruited to unattached kinetochores during prophase and prometaphase.[3] Its kinase

activity initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint

Complex (MCC), which consists of BubR1, Bub3, Mad2, and Cdc20. The MCC is a potent

inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the

degradation of securin and cyclin B1 and delaying anaphase onset.[4] Mps1

autophosphorylates to become fully active and subsequently phosphorylates numerous

substrates, including Knl1, to create docking sites for other SAC proteins like Bub1 and Mad1.

[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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